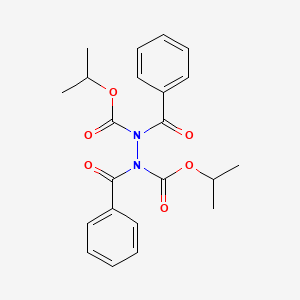
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C20H24N2O6 It is a derivative of hydrazinedicarboxylic acid, where the hydrazine moiety is substituted with dibenzoyl groups and esterified with isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester typically involves the esterification of 1,2-hydrazinedicarboxylic acid with isopropyl alcohol in the presence of an acid catalyst. The dibenzoyl groups are introduced through a reaction with benzoyl chloride under basic conditions. The overall reaction can be summarized as follows:
-
Esterification
- Reactants: 1,2-Hydrazinedicarboxylic acid, isopropyl alcohol
- Catalyst: Acid (e.g., sulfuric acid)
- Conditions: Reflux
-
Benzoylation
- Reactants: Esterified product, benzoyl chloride
- Catalyst: Base (e.g., pyridine)
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The dibenzoyl groups may facilitate binding to specific sites, while the hydrazine moiety can participate in redox reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar structure but with ethyl groups instead of isopropyl groups.
1,2-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar ester groups but different core structure.
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: Different core structure with similar ester groups.
Eigenschaften
CAS-Nummer |
176247-38-4 |
|---|---|
Molekularformel |
C22H24N2O6 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
propan-2-yl N-benzoyl-N-[benzoyl(propan-2-yloxycarbonyl)amino]carbamate |
InChI |
InChI=1S/C22H24N2O6/c1-15(2)29-21(27)23(19(25)17-11-7-5-8-12-17)24(22(28)30-16(3)4)20(26)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI-Schlüssel |
XTJAQBWXWJPJLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)N(C(=O)C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


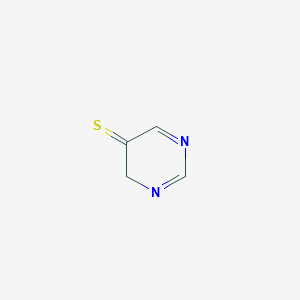
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)

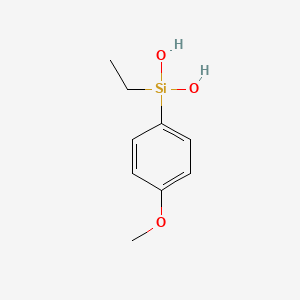

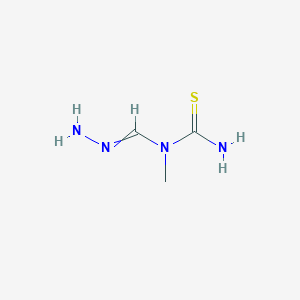


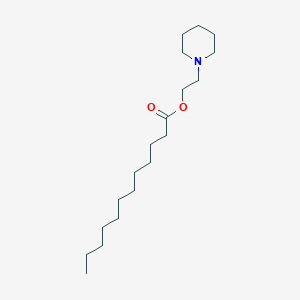
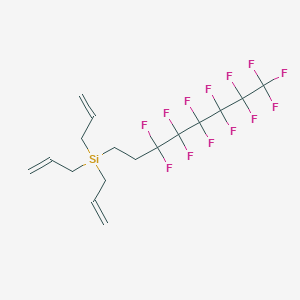
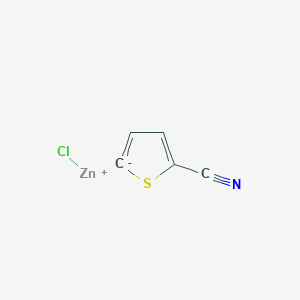
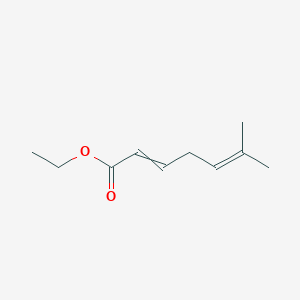
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
